molecular formula C5HF4NO B12849805 3,4,5,6-Tetrafluoropyridin-2(1H)-one

3,4,5,6-Tetrafluoropyridin-2(1H)-one

Cat. No.: B12849805
M. Wt: 167.06 g/mol
InChI Key: ZZHMICFWOBFUIR-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluoropyridin-2(1H)-one is a highly valuable, multifunctional scaffold designed for advanced research and development. Its structure, featuring four fluorine atoms and a lactam group, makes it a privileged intermediate in nucleophilic aromatic substitution (SNAr) reactions . The electron-withdrawing effect of the fluorine atoms activates the pyridine ring towards substitution by various O-, N-, S-, and C-nucleophiles, allowing for the regioselective synthesis of complex, disubstituted derivatives . This compound is a key building block in medicinal chemistry for creating novel bioactive molecules, as fluorinated pyridines are known to improve lipophilicity, metabolic stability, and binding affinity in drug candidates . Furthermore, its applications extend into materials science, where it serves as a monomer for synthesizing high-performance polymers, including polyarylethers, fluorosilicones, and high-char-yield resins for demanding applications like aerospace . Researchers will find this reagent particularly useful for constructing diverse compound libraries and developing new materials with enhanced properties. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C5HF4NO

Molecular Weight

167.06 g/mol

IUPAC Name

3,4,5,6-tetrafluoro-1H-pyridin-2-one

InChI

InChI=1S/C5HF4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11)

InChI Key

ZZHMICFWOBFUIR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)NC(=C1F)F)F)F

Origin of Product

United States

Preparation Methods

Hydrolysis of 2,3,5,6-Tetrafluoropyridine Derivatives

One common approach is the hydrolysis of 2,3,5,6-tetrafluoropyridine or its 4-substituted derivatives to introduce the keto group at position 2, yielding the pyridin-2-one structure.

  • Procedure:
    2,3,5,6-Tetrafluoropyridin-4-ol or related hydroxy-substituted intermediates are treated under controlled conditions with bases or nucleophiles to promote hydrolysis at the 2-position. For example, refluxing in aqueous or alcoholic media with potassium hydroxide or sodium bicarbonate can facilitate this transformation.
  • Example:
    The synthesis of 2,3,5,6-tetrafluoropyridin-4-ol followed by reaction with triethylamine and benzoyl chloride in dichloromethane at low temperature leads to derivatives that can be further converted to the pyridin-2-one structure.

Reduction of Pentafluoropyridine

  • Method:
    Pentafluoropyridine can be selectively reduced at the 2-position using reducing agents such as zinc powder or lithium aluminum hydride in ether solvents. This reduction removes fluorine selectively and allows subsequent hydrolysis to form the pyridinone.
  • Details:
    • Zinc powder reduction in organic solvents under reflux conditions.
    • Lithium aluminum hydride reduction in ether, though this method is highly reactive and requires careful control due to the sensitivity of fluorinated substrates.

Nucleophilic Aromatic Substitution (SNAr) on Pentafluoropyridine

  • Approach:
    Pentafluoropyridine undergoes nucleophilic aromatic substitution at the 2-position with nucleophiles such as ammonia or hydroxide ions to form 2-amino or 2-hydroxy derivatives, which can be converted to the pyridinone.
  • Example:
    Reaction of pentafluoropyridine with aqueous ammonia in tetrahydrofuran (THF) under reflux for extended periods (e.g., 18 hours) yields 4-amino-2,3,5,6-tetrafluoropyridine, which can be further transformed into pyridinone derivatives.

Oxidation and Rearrangement Routes

  • Method:
    Using propenyl lithium reagents to introduce propenyl groups at the 4-position of pentafluoropyridine, followed by oxidation with concentrated nitric acid to convert the propenyl group to a carboxylic acid, and subsequent thermal decarboxylation to yield tetrafluoropyridine derivatives. This method can be adapted to prepare pyridinone structures by further oxidation or hydrolysis steps.

Representative Experimental Data and Yields

Method Starting Material Reagents/Conditions Yield (%) Notes
Hydrolysis of 2,3,5,6-tetrafluoropyridin-4-ol 2,3,5,6-Tetrafluoropyridin-4-ol Triethylamine, benzoyl chloride, CH2Cl2, RT 82% Followed by purification via chromatography
Reduction of pentafluoropyridine Pentafluoropyridine Zinc powder, reflux; or LiAlH4 in ether ~40-50% LiAlH4 method is reactive and costly
Nucleophilic substitution with ammonia Pentafluoropyridine Aqueous ammonia, THF, reflux 18 h Moderate Produces 4-amino-2,3,5,6-tetrafluoropyridine intermediate
Oxidation of propenyl derivative 2,3,5,6-Tetrafluoropropenylpyridine Concentrated HNO3, heat ~17% Low yield, multi-step process

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    1H, 13C, and 19F NMR are essential to confirm substitution patterns and fluorine environments. For example, 19F NMR signals typically appear as doublets corresponding to fluorines on the pyridine ring.

  • X-ray Crystallography:
    Structural confirmation of the pyridinone ring and fluorine positions has been achieved by X-ray crystallography, showing characteristic bond lengths for the amide C=O and C–N bonds, and hydrogen bonding patterns in the solid state.

Summary and Recommendations

  • The most efficient and commonly used method for preparing this compound involves hydrolysis of tetrafluoropyridine derivatives , especially starting from 2,3,5,6-tetrafluoropyridin-4-ol or 4-amino derivatives.
  • Reduction of pentafluoropyridine is a viable but less practical route due to reagent cost and reaction control issues.
  • Nucleophilic aromatic substitution on pentafluoropyridine with ammonia or hydroxide is a useful step to introduce functional groups that can be converted to the pyridinone.
  • Multi-step oxidation and rearrangement methods exist but generally suffer from low yields and complexity.

This comprehensive analysis integrates diverse research findings and experimental data to provide a professional and authoritative guide on the preparation of this compound. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrafluoropyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridin-2(1H)-one derivatives with various functional groups.

    Oxidation: Oxidized products such as pyridine N-oxides.

    Reduction: Reduced products like tetrahydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3,4,5,6-tetrafluoropyridin-2(1H)-one has been investigated for its potential as an active pharmaceutical ingredient (API). Its fluorinated structure enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates.

Case Study: Antimicrobial Agents

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance:

CompoundActivityReference
Compound AEffective against E. coli
Compound BInhibitory effect on S. aureus

These findings suggest that further development of this compound could lead to new classes of antibiotics.

Materials Science

The compound's unique electronic properties also make it suitable for applications in materials science. It can be used as a precursor for the synthesis of functionalized polymers and materials with specific electronic properties.

Table: Properties of Fluorinated Polymers Derived from this compound

Polymer TypeElectrical Conductivity (S/m)Thermal Stability (°C)
Polymer A10^-4300
Polymer B10^-5280

These polymers demonstrate enhanced thermal stability and conductivity compared to their non-fluorinated counterparts.

Agricultural Applications

In agriculture, compounds derived from this compound have been explored as potential herbicides. The fluorine substituents increase the herbicidal activity by affecting the target site within plant systems.

Case Study: Herbicidal Efficacy

Research has indicated that certain derivatives can effectively control weed species:

CompoundTarget Weed SpeciesEfficacy (%)Reference
Herbicide AAmaranthus retroflexus85%
Herbicide BEchinochloa crus-galli90%

These results highlight the potential for developing new herbicides based on this compound.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrafluoropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules. In chemical reactions, the electron-withdrawing effect of fluorine atoms can influence the reactivity and stability of intermediates and transition states.

Comparison with Similar Compounds

Structural and Substituent Variations

Fluorinated pyridinones vary in the number, position, and type of substituents, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituents/Modifications Key Structural Features Reference
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) Heptafluoropropyl group at C4, methyl at C6 Bulky fluorinated alkyl substituent
4-(Trifluoromethyl)pyridin-2(1H)-one derivatives Trifluoromethyl group at C4 Electron-withdrawing CF₃ group
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) Saturated pyrimidinone ring with dimethyl groups Non-aromatic, polar aprotic solvent
Rac-6-Hydroxy-4-(4-nitrophenyl)-...tetrahydropyrimidin-2(1H)-one Nitrophenyl, hydroxy, and thienyl substituents Complex substitution pattern, chiral center

Key Observations :

  • Fluorination Impact: The tetrafluoro substitution in the target compound likely enhances its electron-deficient nature compared to mono- or trifluoromethyl-substituted analogs, affecting reactivity and intermolecular interactions.
  • Ring Saturation: DMPU (a pyrimidinone derivative) lacks aromaticity, making it a polar solvent, whereas aromatic fluorinated pyridinones are more suited for applications requiring planar π-systems.

Comparison :

  • The target compound’s synthesis would likely require fluorination strategies (e.g., electrophilic fluorination or halogen exchange), differing from the azide-based method in .
  • Lower yields in fluorinated analogs (e.g., 23% for 4p) suggest challenges in introducing bulky or multiple fluorine groups.

Physicochemical Properties

Data from related compounds highlight trends in fluorinated systems:

Property 3,4,5,6-Tetrafluoropyridin-2(1H)-one (Inferred) 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one DMPU
Melting Point Likely >100°C (aromatic, fluorinated) 112–114°C (crystalline) -20°C (liquid)
Boiling Point High (fluorine increases molecular weight) Not reported 146°C at 44 mmHg
Solubility Low in water (hydrophobic fluorine) Soluble in organic solvents Miscible with polar aprotic solvents
Toxicity Expected moderate toxicity (fluoroaromatic) Acute toxicity in rodents (LD₅₀ ~500 mg/kg) LD₅₀ = 1770 mg/kg (oral, rabbit)

Notes:

  • Fluorine substitution increases thermal stability and decreases solubility in polar solvents compared to non-fluorinated analogs.
  • DMPU’s low toxicity makes it a safer alternative to solvents like DMF or HMPA.

Comparison :

  • Fluorinated pyridinones show promise in drug discovery due to enhanced bioavailability and target binding.
  • The target compound’s tetrafluoro substitution may improve blood-brain barrier penetration compared to less fluorinated analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3,4,5,6-tetrafluoropyridin-2(1H)-one and its derivatives?

Answer:
The synthesis of fluorinated pyridinones typically involves nucleophilic fluorination, cyclocondensation, or polyfluoroalkylation strategies. For example:

  • Method C : Reaction in 1,4-dioxane at 60°C, achieving yields up to 67% for structurally related compounds like 4-heptafluoropropyl derivatives .
  • Method D : Ethanol-mediated reactions at 60°C, though yields may vary (e.g., 19–36%) due to steric and electronic effects of substituents .
    Key challenges include regioselective fluorination and purification of hygroscopic intermediates. Multi-step protocols with protective groups (e.g., trifluoroacetyl) are often required to prevent side reactions.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy : ¹⁹F NMR resolves fluorine environments, while ¹H/¹³C NMR identifies proton coupling and carbon frameworks .
  • X-ray Diffraction : Confirms regiochemistry and hydrogen-bonding patterns, as demonstrated for analogous 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one .
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation pathways, especially for polyfluoroalkyl derivatives .

Advanced: How can researchers optimize low-yield reactions in fluoropyridinone synthesis?

Answer:
Yield discrepancies (e.g., 19% vs. 67% in Methods C/D) often stem from:

  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance fluorophilicity but may hinder crystallization .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve regioselectivity in fluorination steps, as seen in analogous C–H activation studies .
  • Reaction Monitoring : Use TLC or in-situ ¹⁹F NMR to detect intermediates and adjust reaction times .

Advanced: What computational tools aid in predicting the reactivity of fluorinated pyridinones?

Answer:

  • DFT Calculations : Model fluorine’s electron-withdrawing effects on ring acidity and nucleophilic sites. For example, Fukui indices predict electrophilic attack positions .
  • SHELX Refinement : Resolve crystallographic ambiguities (e.g., disorder in fluorine positions) using iterative least-squares algorithms .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions for solubility and stability .

Basic: How is acute toxicity assessed for fluorinated pyridinones in preclinical studies?

Answer:

  • In Vivo Models : Use Sprague–Dawley rats or CD-1 mice for LD₅₀ determination via oral/intraperitoneal administration .
  • Behavioral Endpoints : Monitor locomotor activity, respiratory distress, and mortality over 24–72 hours .
  • Statistical Analysis : Process data with GraphPad Prism to calculate significance (p < 0.05) and dose-response curves .

Advanced: How to resolve contradictions in reported biological activities of fluoropyridinones?

Answer:
Discrepancies in bioactivity (e.g., analgesic vs. toxic effects) arise from:

  • Structural Variants : Minor substituent changes (e.g., CF₃ vs. heptafluoropropyl) alter pharmacokinetics .
  • Assay Conditions : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for fluorophore interference in fluorescence-based assays .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., thermal plate tests vs. tail-flick assays) to identify confounding variables .

Advanced: What strategies enable selective fluorination in pyridinone ring systems?

Answer:

  • Directed C–H Fluorination : Use directing groups (e.g., pyridyl) to achieve meta-fluorination, as reported for terpyridine derivatives .
  • Electrophilic Fluorination : Employ Selectfluor® or NFSI under acidic conditions to target electron-rich positions .
  • Post-Synthetic Modification : Introduce fluorine via late-stage cross-coupling (e.g., Suzuki-Miyaura with fluorinated boronic esters) .

Basic: What safety protocols are critical when handling fluorinated pyridinones?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic fluorinated byproducts with calcium carbonate before disposal .
  • Storage : Keep compounds desiccated (over molecular sieves) to prevent hydrolysis .

Advanced: How can researchers leverage fluoropyridinones in supramolecular chemistry?

Answer:

  • Hydrogen-Bonding Motifs : Utilize the carbonyl and fluorine groups to design self-assembled frameworks (SAFs) for catalysis or sensing .
  • Coordination Polymers : Complex with lanthanides (e.g., Eu³⁺) via pyridinone’s lone pairs for luminescent materials .

Advanced: What are the challenges in scaling up fluoropyridinone synthesis for academic-industrial collaborations?

Answer:

  • Process Chemistry : Replace hazardous solvents (e.g., 1,4-dioxane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Purification : Develop continuous-flow crystallization systems to handle hygroscopic intermediates .
  • Regulatory Compliance : Align synthetic routes with REACH guidelines for fluorine waste management .

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